Cas no 440-21-1 (9-Fluorophenanthrene)
9-Fluorophenanthrene is a fluorinated derivative of phenanthrene, characterized by the substitution of a fluorine atom at the 9-position of the aromatic ring system. This modification enhances its utility in organic synthesis and materials science due to the electron-withdrawing effects of fluorine, which can influence reactivity and stability. The compound is particularly valuable as a building block in the development of fluorinated polycyclic aromatic hydrocarbons (PAHs), which are of interest in optoelectronic applications and pharmaceutical research. Its well-defined structure and predictable reactivity make it a reliable intermediate for cross-coupling reactions and other functionalization processes. High purity grades are available for precision applications.
9-Fluorophenanthrene structure
Product Name:9-Fluorophenanthrene
CAS No:440-21-1
MF:C14H9F
MW:196.219667196274
MDL:MFCD01708772
CID:37391
PubChem ID:96768
Update Time:2025-10-08
9-Fluorophenanthrene Chemical and Physical Properties
Names and Identifiers
-
- 9-Fluorophenanthrene
- 1-Fluor-phenanthren
- 9-Fluorophenanthren
- 9-fluoro-phenanthrene
- 9-Fluorphenanthren
- 9-F-phenanthrene
- Phenanthrene,9-fluoro
- J6NU9M3M2S
- BRN 1869689
- DTXSID40196012
- SCHEMBL6935198
- EN300-9248420
- NSC 89104
- NCIOpen2_001533
- NSC89104
- Phenanthrene, 9-fluoro-
- AKOS006279017
- 440-21-1
- UNII-J6NU9M3M2S
- J-519511
- NSC-89104
- DB-296930
-
- MDL: MFCD01708772
- Inchi: 1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
- InChI Key: ACVPCMDDAOQHQS-UHFFFAOYSA-N
- SMILES: FC1C=C2C=CC=CC2=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 196.06900
- Monoisotopic Mass: 196.068828449g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.212
- PSA: 0.00000
- LogP: 4.13210
9-Fluorophenanthrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9248420-0.05g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.05g |
$282.0 | 2025-03-21 | |
| Enamine | EN300-9248420-0.1g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.1g |
$420.0 | 2025-03-21 | |
| Enamine | EN300-9248420-0.25g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.25g |
$601.0 | 2025-03-21 | |
| Enamine | EN300-9248420-0.5g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 0.5g |
$947.0 | 2025-03-21 | |
| Enamine | EN300-9248420-1.0g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-21 | |
| Enamine | EN300-9248420-2.5g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-21 | |
| Enamine | EN300-9248420-5.0g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-21 | |
| Enamine | EN300-9248420-10.0g |
9-fluorophenanthrene |
440-21-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-21 | |
| Enamine | EN300-9248420-1g |
9-fluorophenanthrene |
440-21-1 | 95% | 1g |
$1214.0 | 2023-09-01 | |
| Enamine | EN300-9248420-5g |
9-fluorophenanthrene |
440-21-1 | 95% | 5g |
$3520.0 | 2023-09-01 |
9-Fluorophenanthrene Related Literature
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1. Competitive reactivity of the aryl isothiocyanate dipolarophile at NC versus CS with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazolesRichard N. Butler,Denise C. Grogan,Peter D. McDonald,Luke A. Burke J. Chem. Soc. Perkin Trans. 1 1997 3587
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Jun Zhou,Zhengyu Zhao,Bingyao Jiang,Katsuhiro Yamamoto,Yuji Sumii,Norio Shibata Chem. Sci. 2023 14 4248
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3. New, mild method for directed introduction of a fluorine atom into aromatic moleculesStojan Stavber,Iztok Ko?ir,Marko Zupan J. Chem. Soc. Chem. Commun. 1992 274
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4. Crystal structure of the low-spin five-co-ordinate complex bromo[tris(2-diphenylphosphinoethyl)phosphine]cobalt(II) hexafluorophosphateMassimo Di Vaira J. Chem. Soc. Dalton Trans. 1975 2360
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Valerii K. Brel,Namig S. Pirkuliev,Nikolai S. Zefirov Russ. Chem. Rev. 2001 70 231
440-21-1 (9-Fluorophenanthrene) Related Products
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